Physicochemical Comparison with Viridicatin
O,N-Dimethylviridicatin (C17H15NO2, MW 265.31) is a non-natural derivative with a calculated LogP of 2.9 and zero hydrogen bond donors. In contrast, the parent compound, viridicatin (C15H11NO2, MW 237.25), is a natural alkaloid with a lower calculated LogP and possesses both a hydrogen bond donor and acceptor [1]. This structural difference directly impacts its solubility and permeability profile, making O,N-Dimethylviridicatin a more suitable candidate for studies requiring enhanced membrane permeability or for serving as a lipophilic scaffold in medicinal chemistry [2].
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | MW 265.31, LogP 2.9, 0 H-Bond Donors |
| Comparator Or Baseline | Viridicatin (CAS 129-24-8): MW 237.25, 1 H-Bond Donor |
| Quantified Difference | MW increased by 28.06, LogP increased by ~0.5-1.0 units (est.), H-Bond Donors decreased from 1 to 0 |
| Conditions | Calculated properties based on chemical structure |
Why This Matters
The absence of hydrogen bond donors and increased lipophilicity are critical factors for crossing biological membranes and for use as a negative control in structure-activity relationship (SAR) studies.
- [1] Molaid. 3-methoxy-1-methyl-4-phenylquinolin-2(1H)-one | 40357-47-9. View Source
- [2] PubChem. Viridicatin (Compound Summary). View Source
